molecular formula C8H14N2O3 B2491054 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one CAS No. 2243505-08-8

10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one

Cat. No.: B2491054
CAS No.: 2243505-08-8
M. Wt: 186.211
InChI Key: XFAMEZVLPCNWDY-UHFFFAOYSA-N
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Description

10-Methyl-4,8-dioxa-1,10-diazaspiro[55]undecan-9-one is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a spirocyclization reaction where a precursor containing both oxygen and nitrogen atoms is subjected to specific reaction conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid (PTSA) under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

10-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-10-4-8(6-13-7(10)11)5-12-3-2-9-8/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAMEZVLPCNWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(COCCN2)COC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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